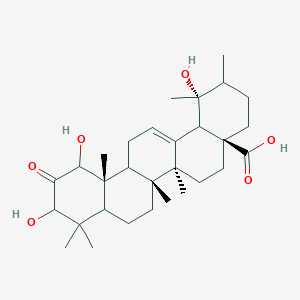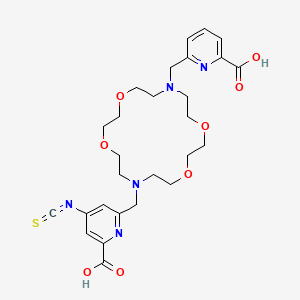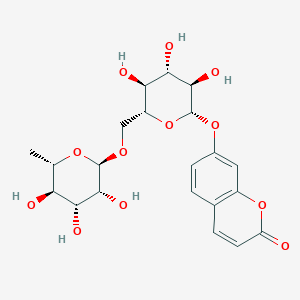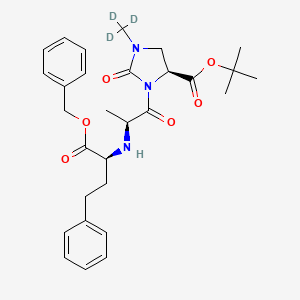
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 is a chemical compound with the molecular formula C29H34D3N3O6 and a molecular weight of 526.64. This compound is primarily used in proteomics research and is an intermediate in the preparation of labeled Imidaprilat .
Méthodes De Préparation
The synthesis of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves several steps. The synthetic route typically includes the esterification of Imidaprilat with benzyl alcohol and the subsequent protection of the resulting ester with a tert-butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and protection reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for various chemical studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of labeled compounds for industrial applications.
Mécanisme D'action
The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 can be compared with other similar compounds, such as:
Imidaprilat: The parent compound, which is used as an antihypertensive agent.
Benzyl Ester Derivatives: Compounds with similar ester functional groups, used in various chemical and biological applications.
tert-Butyl Ester Derivatives: Compounds with similar tert-butyl protection, used to enhance stability and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which makes it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C29H37N3O6 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3 |
Clé InChI |
JSROFURYAHZGNA-CDTJKPFJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


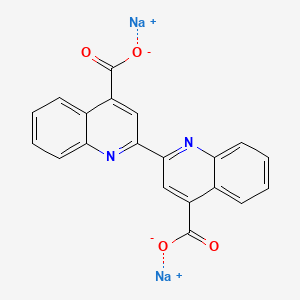
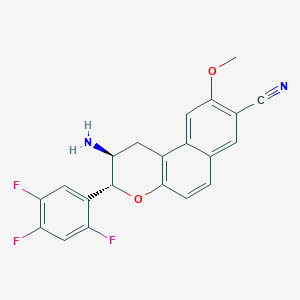
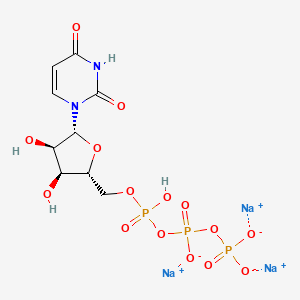
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
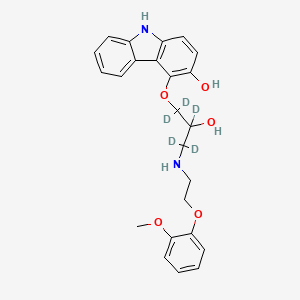
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
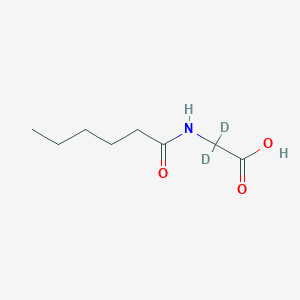
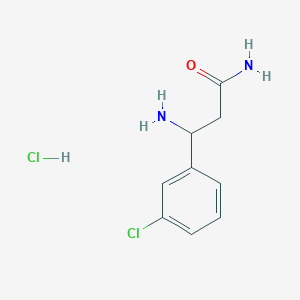
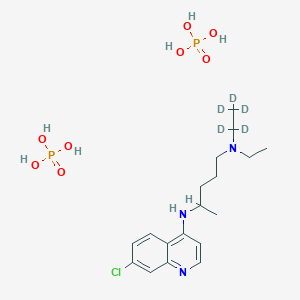
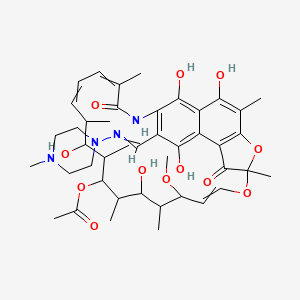
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
